2-Amino-3,4-diethoxybenzoic acid

説明

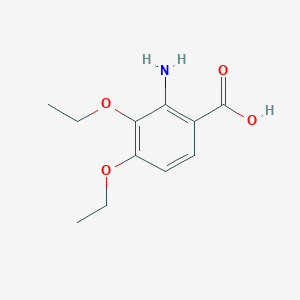

2-Amino-3,4-diethoxybenzoic acid is an organic compound with the molecular formula C11H15NO4 It is a derivative of benzoic acid, characterized by the presence of amino and ethoxy groups on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4-diethoxybenzoic acid typically involves the ethylation of 2-Amino-3,4-dihydroxybenzoic acid. The reaction is carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction conditions include refluxing the mixture in an appropriate solvent like acetone or ethanol for several hours to ensure complete ethylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

化学反応の分析

Types of Reactions

2-Amino-3,4-diethoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives of this compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted benzoic acids depending on the reagents used.

科学的研究の応用

Chemical Properties and Structure

2-Amino-3,4-diethoxybenzoic acid is an aromatic compound characterized by the presence of two ethoxy groups and an amino group attached to a benzoic acid framework. Its molecular formula is C12H17NO4, and it exhibits properties that make it suitable for various chemical reactions and interactions.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of complexes formed with this compound. These complexes have shown significant activity against both gram-positive and gram-negative bacteria. For example:

- Complex Formation : The coordination of this compound with metal ions such as silver and copper has been shown to enhance antibacterial efficacy.

- Zone of Inhibition : In laboratory tests, certain metal complexes exhibited zones of inhibition comparable to standard antibiotics like cefixime and azithromycin, indicating potential for therapeutic use in treating bacterial infections .

| Complex | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Silver Complex | K. pneumoniae | 18 |

| Silver Complex | Streptococcus spp. | 16 |

| Copper Complex | K. pneumoniae | 9 |

Antioxidant Properties

The compound also demonstrates antioxidant capabilities. Studies indicate that its metal complexes can scavenge free radicals effectively:

- DPPH Scavenging Activity : The IC50 values for these complexes were determined to be lower than those for standard antioxidants like ascorbic acid, suggesting that they could be explored further for their potential health benefits .

Enzyme Inhibition

Research has highlighted the potential of this compound as an enzyme inhibitor:

- Acetylcholinesterase Inhibition : The compound has shown significant inhibitory effects on acetylcholinesterase (AChE), which is crucial in neuropharmacology for the treatment of conditions like Alzheimer's disease .

| Enzyme | IC50 (µg/mL) | Standard (Galantamine) IC50 (µg/mL) |

|---|---|---|

| Acetylcholinesterase | 0.95 | 0.87 |

| Butyrylcholinesterase | TBD | TBD |

Polymer Chemistry

The unique structure of this compound allows it to serve as a monomer in polymer synthesis:

- Polymerization Reactions : Its ability to form stable complexes with metals can be utilized in creating new materials with enhanced properties such as conductivity and strength.

Case Study 1: Antimicrobial Efficacy

In a study conducted on several synthesized metal complexes involving this compound, researchers found that the silver complex exhibited superior antimicrobial activity against K. pneumoniae compared to other tested compounds. This suggests that further exploration into silver-containing compounds could lead to effective new antibiotics.

Case Study 2: Antioxidant Potential

A comparative study evaluated the antioxidant activities of various derivatives of this compound using the DPPH assay. The findings indicated that while some derivatives performed well, modifications enhancing electron-donating groups significantly improved radical scavenging activity.

作用機序

The mechanism of action of 2-Amino-3,4-diethoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

3,4-Dimethoxybenzoic acid (Veratric acid): Similar structure but with methoxy groups instead of ethoxy groups.

2-Amino-3,4-dimethoxybenzoic acid: Similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness

2-Amino-3,4-diethoxybenzoic acid is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity differently compared to its methoxy analogs. The ethoxy groups can provide different steric and electronic effects, potentially leading to unique applications and properties.

生物活性

2-Amino-3,4-diethoxybenzoic acid is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C12H15NO4

- Molecular Weight : 239.25 g/mol

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of benzoic acids, it was found that this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Notably, it has been identified as a topoisomerase I-targeting agent, which is crucial for DNA replication and repair. A study involving in vivo testing on athymic nude mice with human tumor xenografts showed promising results, indicating reduced tumor growth rates with the administration of this compound .

Table 1: Tumor Volume Reduction in Mice Studies

| Compound | Route | Average Tumor Volume (mm³) | Total Dose (mg/kg) |

|---|---|---|---|

| This compound | I.P. | 120 (Day 7) - 189 (Day 49) | Initial dose: 2.0 mg/kg |

| Vehicle | I.P. | 126 (Day 7) - 966 (Day 49) | N/A |

The data indicates a significant difference in tumor volume between treated and control groups, suggesting that the compound may effectively inhibit cancer cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It acts as a ligand that binds to receptors or enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it may inhibit enzymes critical for DNA synthesis and repair processes .

Case Studies

- Antimicrobial Efficacy : In a laboratory setting, the compound was tested against a panel of pathogens using the disk diffusion method. Results showed zones of inhibition comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

- Antitumor Activity : A case study involved administering varying doses of the compound to mice with MDA-MB-435 human tumor xenografts. The findings revealed a dose-dependent response in tumor volume reduction over a treatment period of six weeks .

特性

IUPAC Name |

2-amino-3,4-diethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-3-15-8-6-5-7(11(13)14)9(12)10(8)16-4-2/h5-6H,3-4,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYLVSKCHUEVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C(=O)O)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80488307 | |

| Record name | 2-Amino-3,4-diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80488307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61948-72-9 | |

| Record name | 2-Amino-3,4-diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80488307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。